![molecular formula C9H5Br2N B189536 3,4-Dibromoisoquinoline CAS No. 36963-44-7](/img/structure/B189536.png)
3,4-Dibromoisoquinoline
Overview
Description
3,4-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It has a molecular weight of 286.95 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 3,4-Dibromoisoquinoline and related compounds often involves the Bischler-Napieralski reaction . A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
The InChI code for 3,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
3,4-Dibromoisoquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 286.95 .
Scientific Research Applications
1. Synthesis of Tetrahydroisoquinolines and Dihydroisoquinolines
3,4-Dibromoisoquinoline has been utilized in synthesizing various tetrahydroisoquinolines and dihydroisoquinolines. These compounds are critical due to their wide range of bioactivities and applications in asymmetric catalysis, especially in the total synthesis of alkaloid natural products (Liu et al., 2015).
2. Catalytic Synthesis
Research demonstrates the successful catalytic synthesis of 3,4-dihydroisoquinolines, leveraging their potential for creating N-containing polycyclic aromatic compounds. These findings are significant for large-scale synthesis and applications in various fields (He et al., 2016).
3. Anticonvulsant Activity
Studies have shown that derivatives of 3,4-dihydroisoquinolin exhibit significant anticonvulsant activity. This discovery is crucial for developing new therapeutic agents, especially in comparison to existing drugs like valproate (Zhang et al., 2016).
4. Novel Annulation Methods
Innovative annulation techniques using 3,4-dihydroisoquinoline carboxylate have been developed. These methods offer expedient access to medicinally important isoquinoline heterocycles and natural alkaloids (Li & Yang, 2005).
5. Ring Reactions and Transformations
Research into the reactions of dibromoisoquinolines has led to discoveries in nucleophilic substitution and ring transformations, contributing to the understanding of their chemical properties and potential applications (Sanders et al., 2010).
6. Asymmetric Allylation
Studies have demonstrated the catalytic asymmetric allylation of 3,4-dihydroisoquinoline, leading to the synthesis of various isoquinoline alkaloids. This process is significant for the pharmaceutical industry, particularly in creating compounds like crispine A and homolaudanosine (Miyazaki et al., 2011).
7. Lattice Inclusion Hosts
The synthesis of tetrabromo diquinoline derivative, a member of a new family of lattice inclusion hosts, highlights 3,4-dibromoisoquinoline's role in developing advanced materials with unique structural characteristics (Marjo et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
properties
IUPAC Name |
3,4-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCAHPFXWCHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309880 | |
Record name | 3,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromoisoquinoline | |
CAS RN |
36963-44-7 | |
Record name | 36963-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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